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molecular formula C12H10N2O2 B8803611 2,7-Diaminodibenzo[b,e][1,4]dioxine

2,7-Diaminodibenzo[b,e][1,4]dioxine

Cat. No. B8803611
M. Wt: 214.22 g/mol
InChI Key: BEDDLDBPAODZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012606B2

Procedure details

To a mixture of 1200 ml of anisole and 800 ml of THF were added 69.7 g (0.254 mole) of 2,7-dinitrodibenzodioxin and 22.2 g of 10% palladium/carbon and hydrogen gas was passed through the mixture with stirring at room temperature for 8 hours. The 10% palladium/carbon was removed by filtration, then a precipitate containing the 10% palladium/carbon was collected by filtration, and the precipitate was rinsed with THF. The rinsings were concentrated and dried under reduced pressure to give 25.0 g (0.117 mole, 46.0% yield) of 2,7-diaminodibenzodioxin. The product showed a purity of 98.1% (HPLC, 254 nm).
Quantity
1200 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
69.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(OC)C=CC=CC=1.[N+:9]([C:12]1[CH:28]=[CH:27][C:15]2[O:16][C:17]3[CH:23]=[C:22]([N+:24]([O-])=O)[CH:21]=[CH:20][C:18]=3[O:19][C:14]=2[CH:13]=1)([O-])=O.[H][H]>[Pd].C1COCC1>[NH2:24][C:22]1[CH:21]=[CH:20][C:18]2[O:19][C:14]3[CH:13]=[C:12]([NH2:9])[CH:28]=[CH:27][C:15]=3[O:16][C:17]=2[CH:23]=1

Inputs

Step One
Name
Quantity
1200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
69.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(OC3=C(O2)C=CC(=C3)[N+](=O)[O-])C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
22.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 10% palladium/carbon was removed by filtration
ADDITION
Type
ADDITION
Details
a precipitate containing the 10% palladium/carbon
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
the precipitate was rinsed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The rinsings were concentrated
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1=CC2=C(OC3=C(O2)C=CC(=C3)N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.117 mol
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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